molecular formula C12H14O3 B14907926 Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate

Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate

Cat. No.: B14907926
M. Wt: 206.24 g/mol
InChI Key: BJWOTPJPNSRSPL-ONEGZZNKSA-N
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Description

Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid and features a hydroxyprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate typically involves the esterification of 4-(3-hydroxyprop-1-en-1-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)benzoic acid.

    Reduction: Formation of Ethyl 4-(3-hydroxypropyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-1-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Differing by the presence of a triple bond instead of a double bond.

    Ethyl 4-(3-methoxyprop-1-en-1-yl)benzoate: Differing by the presence of a methoxy group instead of a hydroxy group.

    Ethyl 4-(3-hydroxypropyl)benzoate: Differing by the absence of a double bond in the propyl chain.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,2,9H2,1H3/b4-3+

InChI Key

BJWOTPJPNSRSPL-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C=C/CO

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

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